2-(2,4-Dimethylpentan-3-yloxy)ethanol
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Overview
Description
2-(2,4-Dimethylpentan-3-yloxy)ethanol is a complex organic compound known for its unique chemical structure and properties. This compound is part of the poly(oxy-1,2-ethanediyl) family, which is widely used in various industrial and scientific applications due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylpentan-3-yloxy)ethanol typically involves the polymerization of ethylene oxide with a specific initiator that introduces the alpha-(3-methyl-1-(2-methylpropyl)butyl) group. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and distribution.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization processes. These processes involve the use of large reactors where ethylene oxide is continuously fed and polymerized in the presence of the initiator. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylpentan-3-yloxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The hydroxyl group at the omega position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups, enhancing the compound’s reactivity and application potential.
Scientific Research Applications
2-(2,4-Dimethylpentan-3-yloxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the development of pharmaceutical formulations and medical devices.
Industry: Applied in the production of cosmetics, detergents, and lubricants due to its surfactant properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylpentan-3-yloxy)ethanol involves its interaction with various molecular targets. The compound’s surfactant properties allow it to reduce surface tension and enhance the solubility of hydrophobic substances. This makes it effective in applications such as emulsification and dispersion.
Comparison with Similar Compounds
Similar Compounds
- Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)
- Poly(oxy-1,2-ethanediyl), alpha-(3-carboxy-1-oxopropyl)-omega-methoxy-
Uniqueness
2-(2,4-Dimethylpentan-3-yloxy)ethanol stands out due to its specific alpha group, which imparts unique properties such as enhanced hydrophobicity and reactivity. This makes it particularly useful in applications requiring specific surfactant characteristics.
Properties
CAS No. |
132299-20-8 |
---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2-(2,4-dimethylpentan-3-yloxy)ethanol |
InChI |
InChI=1S/C9H20O2/c1-7(2)9(8(3)4)11-6-5-10/h7-10H,5-6H2,1-4H3 |
InChI Key |
QXGSHGKOPJABTM-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)C)OCCO |
Canonical SMILES |
CC(C)C(C(C)C)OCCO |
Synonyms |
2-(2,4-dimethylpentan-3-yloxy)ethanol |
Origin of Product |
United States |
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